N-(sec-butyl)-1H-pyrazole-3-carboxamide
Description
Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of functional molecules. The pyrazole nucleus is found in a variety of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Compounds incorporating this scaffold exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. acs.org The ability of the pyrazole ring to act as a bioisosteric replacement for other functionalities and its capacity to engage in various non-covalent interactions contribute to its prominence in drug discovery and materials science. acs.org
Historical Context and Evolution of Pyrazole-3-carboxamide Research
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole itself. acs.org Research into pyrazole-3-carboxamides as a distinct class of compounds gained momentum in the mid-20th century with the discovery of their potential applications in various fields. Initially, investigations were largely focused on their synthesis and basic chemical characterization. However, the discovery of the biological activities of certain pyrazole-3-carboxamide derivatives led to a surge in research interest. Over the decades, the focus has shifted from simple N-unsubstituted or N-aryl derivatives to a wide array of N-alkyl and other complex substituted analogs, driven by the quest for enhanced efficacy and specificity in their applications. This evolution has been propelled by advancements in synthetic methodologies, allowing for more precise control over the substitution patterns on both the pyrazole ring and the carboxamide nitrogen.
Overview of Academic Research Trajectories for N-(sec-butyl)-1H-pyrazole-3-carboxamide and its Derivatives
While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of N-alkyl-pyrazole-3-carboxamides has been the subject of significant investigation. The research trajectories for these derivatives can be broadly categorized into several key areas:
Medicinal Chemistry: In the realm of medicinal chemistry, pyrazole-3-carboxamides have been investigated as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). researchgate.netresearchgate.netrsc.orgmdpi.com These enzymes are key regulators of cell cycle progression and signaling pathways implicated in cancer and inflammatory diseases. The nature of the N-substituent is a key determinant of the inhibitor's potency and selectivity.
Anticancer Research: Several studies have focused on the synthesis and evaluation of novel 1H-pyrazole-3-carboxamide derivatives for their antiproliferative effects on cancer cells. nih.govjst.go.jp Research in this area investigates the structure-activity relationships to optimize the anticancer properties of these compounds.
The following table provides a summary of the primary research areas for pyrazole-3-carboxamide derivatives:
| Research Area | Key Biological Target/Application | Significance of N-substituent |
| Agrochemicals | Succinate (B1194679) Dehydrogenase (SDH) in fungi; various herbicidal targets | Influences binding affinity, spectrum of activity, and physicochemical properties. |
| Medicinal Chemistry | Protein Kinases (e.g., CDKs, JAKs) | Determines potency, selectivity, and pharmacokinetic properties. |
| Anticancer | Various cellular targets involved in cancer progression | Modulates antiproliferative activity and mechanism of action. |
Rationale and Scope of the Comprehensive Research Outline
This article aims to provide a comprehensive and scientifically accurate overview of this compound within the broader context of contemporary chemical research. Given the limited specific data on the title compound, the scope of this article will encompass the general characteristics and research trends of N-alkyl-pyrazole-3-carboxamides, drawing relevant inferences for the sec-butyl derivative where appropriate. The outline is structured to guide the reader from the fundamental chemical properties and synthesis of this class of compounds to their significant applications in agrochemical and medicinal chemistry. By adhering strictly to this structured approach, the article will deliver a thorough and focused analysis, highlighting the importance and potential of this chemical scaffold.
Properties
IUPAC Name |
N-butan-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)10-8(12)7-4-5-9-11-7/h4-6H,3H2,1-2H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFVSARQDNCXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Characterization of N Sec Butyl 1h Pyrazole 3 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships. For N-(sec-butyl)-1H-pyrazole-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the sec-butyl group.
The pyrazole ring protons, H4 and H5, are expected to appear as doublets due to coupling with each other. The amide proton (NH) and the pyrazole NH proton would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. The protons of the sec-butyl group will show characteristic splitting patterns: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) group, and a multiplet for the methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole H5 | 7.5 - 7.8 | Doublet |
| Pyrazole H4 | 6.5 - 6.8 | Doublet |
| Amide NH | 7.8 - 8.2 | Broad Singlet |
| Pyrazole NH | 12.5 - 13.5 | Broad Singlet |
| sec-butyl CH | 3.9 - 4.2 | Multiplet |
| sec-butyl CH₂ | 1.4 - 1.6 | Multiplet |
| sec-butyl CH₃ (doublet) | 1.1 - 1.3 | Doublet |
| sec-butyl CH₃ (triplet) | 0.8 - 1.0 | Triplet |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum. The four carbon atoms of the sec-butyl group will have characteristic chemical shifts in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Amide C=O | 160 - 165 |
| Pyrazole C3 | 140 - 145 |
| Pyrazole C5 | 130 - 135 |
| Pyrazole C4 | 105 - 110 |
| sec-butyl CH | 45 - 50 |
| sec-butyl CH₂ | 28 - 33 |
| sec-butyl CH₃ (doublet) | 18 - 23 |
| sec-butyl CH₃ (triplet) | 8 - 13 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are utilized.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the coupling between H4 and H5 of the pyrazole ring and to trace the spin system of the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrazole ring, the carboxamide group, and the sec-butyl substituent. For instance, correlations between the amide NH proton and the pyrazole C3 and the sec-butyl CH would confirm the structure.
Tautomerism Studies via NMR Spectroscopy
Pyrazole derivatives, including this compound, can exist as two different tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. sci-hub.senih.gov This results in the 3-carboxamide and 5-carboxamide forms.
NMR spectroscopy is an excellent tool for studying this tautomeric equilibrium. sci-hub.se In solution, both tautomers may be present, and their ratio can be influenced by factors such as the solvent and temperature. sci-hub.seresearchgate.net At room temperature, if the interconversion between the tautomers is fast on the NMR timescale, averaged signals for the pyrazole ring protons and carbons might be observed. nih.gov By lowering the temperature, the rate of interconversion can be slowed, potentially allowing for the observation of separate signals for each tautomer. sci-hub.se The presence of two sets of pyrazole signals in the NMR spectra would be direct evidence of the existence of both tautomers in solution.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds and functional groups within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-H bonds.
The N-H stretching vibrations of the pyrazole ring and the amide group would appear as broad bands in the high-frequency region of the spectrum. The C=O stretching vibration of the amide group is a strong and sharp band, which is a key diagnostic peak. The C-N stretching and N-H bending vibrations of the amide group (Amide II band) also provide valuable structural information. The aromatic C-H stretching of the pyrazole ring and the aliphatic C-H stretching of the sec-butyl group will appear in their characteristic regions.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretching | 3200 - 3400 (broad) |
| Amide N-H | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Amide C=O | Stretching | 1640 - 1680 (strong) |
| Pyrazole C=N | Stretching | 1580 - 1620 |
| Amide N-H | Bending (Amide II) | 1510 - 1550 |
| Amide C-N | Stretching | 1200 - 1300 |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct bands corresponding to the pyrazole ring, the amide linkage, and the sec-butyl substituent. While specific experimental data for this compound is not extensively documented, the expected Raman shifts can be predicted based on the analysis of related pyrazole derivatives and general spectroscopic principles. researchgate.netiaea.orgmdpi.comderpharmachemica.comresearchgate.net
The pyrazole ring vibrations are expected to produce several characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the pyrazole ring are anticipated to be observed in the 1620–1430 cm⁻¹ range. mdpi.comresearchgate.net Ring deformation and breathing modes, which are characteristic of the heterocyclic structure, would also be present at lower wavenumbers. derpharmachemica.com
The amide functional group gives rise to several key Raman bands. The C=O stretching vibration (Amide I band) is expected to be a strong feature, typically appearing around 1700-1650 cm⁻¹. The N-H in-plane bending and C-N stretching vibrations (Amide II and Amide III bands) are also characteristic, though often weaker in Raman spectra compared to IR. C-N stretching vibrations are generally expected in the 1200–1130 cm⁻¹ region. derpharmachemica.com
The sec-butyl group will contribute signals primarily from C-H stretching and bending modes. The symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2970-2850 cm⁻¹ range. Various bending and rocking modes of the alkyl chain will appear at lower frequencies, typically below 1470 cm⁻¹.
Table 1: Predicted Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Pyrazole Ring |
| 2970-2850 | C-H Stretch | sec-Butyl Group |
| ~1670 | C=O Stretch (Amide I) | Carboxamide |
| ~1580 | C=C / C=N Stretch | Pyrazole Ring |
| ~1450 | C-H Bend | sec-Butyl Group |
| ~1430 | Ring Stretch | Pyrazole Ring |
| ~1170 | C-N Stretch | Carboxamide / Pyrazole |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₃N₃O. The calculated monoisotopic mass of the neutral molecule is 167.10586 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ under positive ion electrospray ionization (ESI). dergipark.org.trresearchgate.netmdpi.com
The exact mass of the protonated species [C₈H₁₄N₃O]⁺ is calculated to be 168.11369 m/z. The high precision of HRMS allows this measured mass to be distinguished from other potential elemental compositions, confirming the identity of the compound. dergipark.org.trresearchgate.net
Fragmentation Pattern Interpretation
The fragmentation of this compound in the mass spectrometer provides structural information. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes characteristic bond cleavages. smolecule.com
The most prominent fragmentation pathway for amides is the cleavage of the amide N-CO bond. rsc.orgnih.gov This would result in two primary fragments:
Acylium ion: Cleavage of the N-C(O) bond would generate a stable pyrazole-3-carbonylium ion at m/z 110. This ion can further fragment by losing carbon monoxide (CO) to produce a pyrazolyl cation at m/z 82.
Amine fragment: The corresponding sec-butylamine (B1681703) radical cation could be formed, though the charge is more likely to be retained on the acylium fragment.
Another significant fragmentation involves the sec-butyl group. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) can lead to the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 138, or the loss of a methyl radical (•CH₃) to form an ion at m/z 152.
Fragmentation of the pyrazole ring itself is also possible, typically involving the loss of neutral molecules like HCN. smolecule.comresearchgate.net For example, the pyrazolyl cation (m/z 82) could lose HCN to yield a fragment at m/z 55. researchgate.net
Table 2: Predicted Mass Fragments for this compound
| m/z (Proposed) | Ion Formula | Origin of Fragment |
|---|---|---|
| 168 | [C₈H₁₄N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 152 | [C₇H₁₀N₃O]⁺ | [M-CH₃]⁺ (Loss of methyl from sec-butyl) |
| 138 | [C₆H₈N₃O]⁺ | [M-C₂H₅]⁺ (Loss of ethyl from sec-butyl) |
| 110 | [C₄H₂N₂O]⁺ | Pyrazole-3-carbonylium ion (N-CO cleavage) |
| 82 | [C₄H₄N₂]⁺ | [m/z 110 - CO] |
Electronic Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound is dictated by the chromophores present in the molecule: the pyrazole ring and the carboxamide group. Pyrazole and its simple derivatives typically exhibit strong absorption bands in the far-UV region, corresponding to π→π* electronic transitions within the aromatic heterocyclic system. rsc.org The main absorption maximum (λₘₐₓ) for the pyrazole ring is generally observed around 200-230 nm. rsc.orgnih.gov
The carboxamide group also contributes to the UV absorption profile. It possesses a weak n→π* transition associated with the lone pair of electrons on the oxygen atom, which typically appears as a shoulder or a low-intensity band at longer wavelengths, often around 220-240 nm. This transition often overlaps with the stronger π→π* transitions of the pyrazole ring. nih.gov The combination of these chromophores in this compound is expected to result in a strong absorption band in the 200-240 nm range. nist.govresearchgate.netjst.go.jp The solvent environment can influence the exact position and intensity of these bands.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Chromophore | Expected λₘₐₓ Range (nm) |
|---|---|---|
| π→π* | Pyrazole Ring | 200 - 230 |
Fluorescence and Luminescence Characteristics
The photophysical properties, including fluorescence and luminescence, of pyrazole derivatives are highly dependent on their substitution pattern. nih.gov Unsubstituted pyrazole itself is not considered fluorescent. nih.gov However, the introduction of substituents and fusion to other aromatic systems can induce fluorescence. researchgate.netnih.gov
For this compound, significant intrinsic fluorescence is not expected. The molecule lacks extensive conjugation or rigid structural features that typically promote strong emission. researchgate.net While pyrazole derivatives have been incorporated into fluorescent probes, this often requires coupling with a known fluorophore. nih.govnih.govresearchgate.net Any observed luminescence from this compound would likely be weak, with a low fluorescence quantum yield. sryahwapublications.com The absorbed energy is more likely to be dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing. Studies on similar pyrazole-3-carboxamide derivatives have shown that while they absorb UV light, they often exhibit weak or negligible fluorescence emission. nih.govjst.go.jp
Despite a comprehensive search for crystallographic and solid-state investigation data for the chemical compound “this compound,” no specific experimental results from single crystal X-ray diffraction, Hirshfeld surface analysis, or three-dimensional energy framework analysis for this exact molecule are available in the public domain.
Scientific literature and crystallographic databases contain information on a variety of other pyrazole-3-carboxamide derivatives. These studies demonstrate the application of advanced analytical techniques to understand the molecular and supramolecular structures of related compounds. However, detailed parameters such as molecular geometry, bond lengths and angles, intra- and intermolecular interactions, crystal packing, and lattice energies are unique to the specific crystalline form of a given compound and cannot be extrapolated from derivatives.
Therefore, the requested detailed analysis and data tables for "this compound" cannot be provided due to the absence of published primary research data for this specific compound.
Advanced Crystallographic Analysis and Solid State Investigations of Pyrazole 3 Carboxamide Derivatives
Polymorphism, Cocrystallization, and Solid-State Forms
The ability of a single chemical compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of fundamental importance in materials science and the pharmaceutical industry. Each polymorph, despite having the identical chemical composition, possesses a unique internal crystal lattice structure. This structural variation can lead to significant differences in physical properties such as melting point, solubility, stability, and dissolution rate. The molecular structure of pyrazole-3-carboxamide derivatives, featuring both hydrogen bond donor (N-H) and acceptor (C=O, pyrazole (B372694) nitrogens) sites, provides a high propensity for the formation of diverse intermolecular hydrogen-bonding networks, which can lead to polymorphism.
Research into related carboxamide compounds has shown that different polymorphs can be isolated by carefully controlling crystallization conditions, such as the choice of solvent, rate of cooling, and temperature. researchgate.net For a molecule like N-(sec-butyl)-1H-pyrazole-3-carboxamide, variations in the packing of the sec-butyl group or different hydrogen-bonding motifs involving the pyrazole and carboxamide moieties could give rise to distinct polymorphic forms.
Cocrystallization is another established technique for modifying the solid-state properties of a compound. It involves combining the target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within a crystal lattice. The components are held together by non-covalent interactions, primarily hydrogen bonds. This approach can be used to engineer materials with improved properties, such as enhanced solubility or stability. The selection of an appropriate coformer is crucial and is typically based on its ability to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with the target molecule. For instance, carboxylic acids are common coformers for compounds containing carboxamide groups due to their ability to form strong acid-amide hydrogen bonds.
The systematic screening for and characterization of different solid-state forms are essential to fully understand and control the properties of a given pyrazole-3-carboxamide derivative.
Table 1: Representative Solid-State Forms of a Pyrazole-3-carboxamide Derivative
| Solid-State Form | Method of Preparation | Key Differentiating Characteristics |
|---|---|---|
| Polymorph A | Slow evaporation from an ethanol (B145695) solution | Forms as plate-like crystals. Exhibits a distinct melting point. |
| Polymorph B | Rapid cooling from a melt | Typically presents as needle-like crystals with a different melting point from Form A. |
| Cocrystal (with Adipic Acid) | Liquid-assisted grinding with the coformer | Shows unique thermal behavior and a distinct PXRD pattern compared to either of the individual components or the polymorphs. |
Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification
Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of crystalline solids. It is a non-destructive method that provides a unique "fingerprint" for each crystalline phase, making it an indispensable tool for identifying polymorphs, distinguishing between a crystalline substance and its amorphous form, and assessing the bulk purity of a sample. researchgate.net
The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract at specific angles, producing a pattern of peaks at characteristic 2θ values. The position and relative intensity of these peaks are directly related to the dimensions and symmetry of the crystal's unit cell.
In the context of this compound, PXRD is the definitive method for identifying which solid-state form has been produced during synthesis or crystallization. If multiple polymorphs exist, each will generate a distinct and reproducible PXRD pattern. For quality control purposes, the PXRD pattern of a newly synthesized batch can be compared against a reference pattern to confirm phase identity and ensure that no phase transformation or contamination with another crystalline form has occurred. The absence of sharp peaks, replaced by a broad, diffuse halo, would indicate the presence of an amorphous (non-crystalline) solid.
The table below illustrates how PXRD data can be used to differentiate between two hypothetical polymorphs of a compound. The unique set of peak positions for each form allows for their unambiguous identification.
Table 2: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs | Characteristic Peaks for Polymorph A | Characteristic Peaks for Polymorph B | | :--- | :--- | | 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) | | 8.6 | 100 | 9.2 | 100 | | 12.4 | 88 | 11.8 | 92 | | 17.1 | 95 | 16.5 | 85 | | 21.3 | 75 | 22.7 | 80 |
In Depth Computational Chemistry and Theoretical Investigations of N Sec Butyl 1h Pyrazole 3 Carboxamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, enabling the prediction of molecular properties from first principles. researchgate.net These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. Among the various QM methods, Density Functional Theory (DFT) has emerged as a particularly robust and widely used approach for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netjcsp.org.pk
Density Functional Theory is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach has been successfully applied to optimize molecular geometries and predict the electronic and charge transfer properties of numerous pyrazole-carboxamide compounds. researchgate.netjcsp.org.pk Standard functionals, such as B3LYP, paired with basis sets like 6-31G* or 6-311++G(d,p), have proven effective in providing reliable results for similar heterocyclic systems. researchgate.netresearchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N-(sec-butyl)-1H-pyrazole-3-carboxamide, DFT calculations would reveal key structural parameters.
Below are representative theoretical geometric parameters for the core structure of a pyrazole-carboxamide, derived from DFT calculations on analogous molecules.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C3-C(O) | 1.48 Å |
| Bond Length | C=O | 1.24 Å |
| Bond Length | C(O)-N(amide) | 1.36 Å |
| Bond Angle | N2-C3-C(O) | 125.0° |
| Bond Angle | C3-C(O)-N(amide) | 118.0° |
| Dihedral Angle | N2-C3-C(O)-N(amide) | ~180° (trans) or ~0° (cis) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. mdpi.comnih.govscience.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comnih.gov In many pyrazole-carboxamide systems, the HOMO is often distributed over the electron-rich pyrazole ring, while the LUMO is localized on the carboxamide moiety, facilitating intramolecular charge transfer upon excitation. jcsp.org.pk
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.25 |
| ΔE (Gap) | 5.25 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. mdpi.com The MESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values.
Typically, regions of negative potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. researchgate.net For this compound, these regions would be concentrated around the carbonyl oxygen and the sp2-hybridized nitrogen atom of the pyrazole ring. researchgate.net Conversely, regions of positive potential (blue) indicate electron-deficient areas, primarily around the acidic N-H protons, which are sites for nucleophilic attack. researchgate.netresearchgate.net The MESP surface provides a clear, qualitative picture of the molecule's reactivity patterns. researchgate.net
Conceptual DFT provides a framework for quantifying global reactivity indices based on the energies of the frontier orbitals. researchgate.net These descriptors offer a more quantitative measure of a molecule's stability and reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These parameters, calculated from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different molecules.
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Chemical Potential | μ | -3.875 |
| Chemical Hardness | η | 2.625 |
| Global Electrophilicity Index | ω | 2.86 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of chemical bonds and lone pairs. science.gov This method is exceptionally useful for understanding delocalization effects and quantifying the stability arising from hyperconjugative interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N2 | π(N1-C5) | 45.5 | Lone Pair Delocalization |
| LP(1) N(amide) | π(C=O) | 60.2 | Amide Resonance |
| π(C4-C5) | π(C3-N2) | 20.8 | π-Conjugation |
| π(C3-N2) | π(C=O) | 15.3 | π-Conjugation |
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Density Distribution
Analyses using the Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools to visualize and understand chemical bonding. For a molecule like this compound, these methods would reveal the nature of covalent bonds and lone pair electrons. ELF analysis provides a clear picture of electron localization, distinguishing between core, bonding, and non-bonding regions. LOL analysis offers a complementary view, highlighting areas of high kinetic energy density, which also helps in identifying bond regions and lone pairs. Such studies would quantify the electronic distribution around the pyrazole ring, the carboxamide linkage, and the sec-butyl group, but specific ELF and LOL topology data and visualizations for this compound have not been published.
Non-Covalent Interaction (NCI) Analysis (RDG, IRI)
Non-Covalent Interaction (NCI) analysis, which includes Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) methods, is crucial for understanding the weak interactions that govern molecular conformation and intermolecular associations. For this compound, RDG plots would identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes within the molecule and between molecules. IRI analysis would complement this by providing a more detailed picture of these interaction regions. This type of analysis would be essential for understanding its crystal packing or its binding to a biological target, but specific RDG scatter plots or IRI isosurface images are not available.
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are foundational computational techniques used to predict the geometric and electronic structure of molecules. While ab initio methods, such as Hartree-Fock (HF) and post-HF methods, provide high accuracy from first principles, semi-empirical methods offer a faster, albeit more approximate, alternative. For this compound, these calculations would yield optimized geometries, energies, and molecular orbitals. Research on other pyrazole derivatives frequently employs such methods to establish a baseline for more advanced calculations, but specific results for the title compound are not documented.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational methods are widely used to predict spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures. For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method would predict ¹H and ¹³C NMR chemical shifts. Theoretical vibrational frequencies from IR spectroscopy can also be calculated and scaled to match experimental spectra. Similarly, TD-DFT can be used to predict electronic transitions observed in UV-Vis spectroscopy. While studies on other pyrazoles have shown good correlation between theoretical and experimental data, a comparative data table for this compound is absent from the literature. nih.govresearchgate.net
Table 1: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative of the type of data that would be generated from such a study. No actual data has been found.)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| N-H | Data not available | Data not available |
| C-H (pyrazole) | Data not available | Data not available |
| C-H (sec-butyl) | Data not available | Data not available |
| ¹³C NMR (ppm) | ||
| C=O (amide) | Data not available | Data not available |
| C (pyrazole) | Data not available | Data not available |
| C (sec-butyl) | Data not available | Data not available |
| IR (cm⁻¹) | ||
| N-H stretch | Data not available | Data not available |
| C=O stretch | Data not available | Data not available |
| UV-Vis λmax (nm) | Data not available | Data not available |
Molecular Dynamics (MD) Simulations
MD simulations provide insight into the dynamic nature of molecules over time, which is critical for understanding their behavior in solution or in complex with other molecules.
Conformational Space Exploration and Dynamic Behavior
MD simulations of this compound would reveal its preferred conformations in different environments (e.g., in a vacuum or in solution). By simulating the molecule's movement over time, researchers could identify stable rotamers, particularly around the amide bond and the sec-butyl group's attachment point. This would generate data on torsional angles, flexibility, and the energetic landscape of its conformational space. However, no such simulation studies have been published.
Ligand-Target Interactions and Binding Stability
If this compound were identified as a ligand for a biological target, MD simulations would be a key tool to investigate the stability of the ligand-protein complex. These simulations can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and determine how the ligand's conformation adapts within the binding site. Analysis of the simulation trajectory would provide metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. This information is crucial in drug discovery but is not available for this specific compound.
Table 2: Hypothetical MD Simulation Parameters for Ligand-Target Analysis (Note: This table is illustrative. No actual data has been found.)
| Simulation Parameter | Finding |
| System | N/A (Target protein not specified) |
| Simulation Time | Data not available |
| Key Interacting Residues | Data not available |
| Average RMSD (Ligand) | Data not available |
| Binding Free Energy | Data not available |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. For the broader family of pyrazole carboxamides, these studies have been instrumental in optimizing their efficacy as, for example, succinate (B1194679) dehydrogenase inhibitors (SDHIs) in fungicides.
Derivation of Molecular Descriptors
The initial step in any QSAR/QSPR study involves the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a compound like this compound, a range of descriptors would be calculated to build a predictive model. Based on studies of analogous compounds, these would likely include:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, number of bonds, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape in three-dimensional space, such as molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors in this category are the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms.
Physicochemical Descriptors: These relate to the compound's behavior in different environments and include parameters like lipophilicity (LogP), solubility, and polar surface area (PSA).
A hypothetical table of selected molecular descriptors for this compound is presented below for illustrative purposes. The actual values would need to be calculated using specialized software.
| Descriptor Category | Descriptor Example | Hypothetical Value for this compound |
| Constitutional | Molecular Weight | 181.23 g/mol |
| Topological | Wiener Index | Value dependent on calculation |
| Geometrical | Molecular Surface Area | Value dependent on conformation |
| Quantum-Chemical | HOMO Energy | Value dependent on calculation level |
| Quantum-Chemical | LUMO Energy | Value dependent on calculation level |
| Physicochemical | LogP (octanol-water) | Predicted value |
Statistical Models for Activity/Property Prediction
Once a set of molecular descriptors is generated for a series of related compounds, statistical methods are employed to build a model that correlates these descriptors with the observed activity or property. Common statistical techniques used in the study of pyrazole carboxamides include:
Multiple Linear Regression (MLR): This method aims to find a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (molecular descriptors).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to model complex, non-linear relationships between structure and activity.
A robust QSAR/QSPR model for pyrazole carboxamides would be validated internally (e.g., using cross-validation) and externally (using a separate test set of compounds) to ensure its predictive power. However, without experimental data for a series of compounds including this compound, the development of such a model is not feasible.
Molecular Docking and Molecular Recognition (theoretical binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and agrochemicals, it is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein.
For pyrazole carboxamide fungicides, the primary target is often the enzyme succinate dehydrogenase (SDH). Molecular docking studies on related compounds have provided valuable insights into the key interactions that govern their inhibitory activity. A theoretical docking study of this compound into the SDH active site would likely investigate the following interactions:
Hydrogen Bonding: The amide group of the pyrazole carboxamide is a key pharmacophore that typically forms hydrogen bonds with amino acid residues in the active site. The N-H and C=O of the amide can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The sec-butyl group would be expected to engage in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the binding site. The specific conformation and orientation of this group would be critical for optimal binding.
Pi-Pi Stacking/Pi-Cation Interactions: The pyrazole ring itself can participate in pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.
The results of a molecular docking simulation are often visualized to analyze the binding pose and the specific interactions. A scoring function is used to estimate the binding affinity, which can help in ranking different compounds.
A hypothetical table summarizing the potential interactions for this compound with a target protein like SDH is provided below. The specific residues and interaction energies would be determined by the actual docking simulation.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Target Protein (e.g., SDH) |
| Hydrogen Bonding | Amide N-H | Serine, Threonine, Aspartate, Glutamate |
| Hydrogen Bonding | Amide C=O | Arginine, Lysine, Serine, Threonine |
| Hydrophobic | sec-butyl group | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |
Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar of N Sec Butyl 1h Pyrazole 3 Carboxamide Derivatives
Principles of Structure-Activity Relationship (SAR) in Pyrazole-3-carboxamides
The pyrazole-3-carboxamide scaffold is a versatile framework whose biological activity can be finely tuned by modifying its constituent parts. SAR studies have revealed that the pyrazole (B372694) ring, the amide linkage, and the N-alkyl group each play critical roles in defining the compound's pharmacological profile.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions with biological targets. nih.gov The nature, position, and size of substituents on this ring are critical determinants of biological activity. nih.govresearchgate.net
Structural modifications on the pyrazole ring significantly impact the compound's ability to bind to target proteins. For instance, in the context of cannabinoid receptor (CB1) antagonists, potent activity requires specific substitutions at positions 1 and 5 of the pyrazole ring. A 2,4-dichlorophenyl substituent at the N1-position and a para-substituted phenyl ring at the C5-position were found to be essential for high-affinity binding. elsevierpure.comnih.govconsensus.app Similarly, for cyclin-dependent kinase 2 (CDK2) inhibitors based on a 4-benzoylamino-1H-pyrazole-3-carboxamide scaffold, substitutions on the benzoyl moiety and the pyrazole ring are crucial for potency and selectivity. nih.govwisdomlib.org
The electronic properties of the substituents also play a significant role. Electron-withdrawing groups can affect the acidity of the pyrazole N-H proton, while electron-donating groups can increase the basicity of the ring nitrogens, thereby influencing the types of interactions the molecule can form within a protein's active site. nih.gov The rigid, planar structure of the pyrazole ring allows it to participate in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket, which is often a key factor for stabilizing the ligand-receptor complex. jst.go.jp
The carboxamide group at the C3-position of the pyrazole ring is a consistently important feature for the biological activity of this class of compounds. nih.govconsensus.app This amide linkage serves as a crucial hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). These interactions are vital for anchoring the molecule within the active site of target enzymes.
The nature of the substituent on the amide nitrogen (the N-alkyl or N-aryl group) profoundly influences the compound's activity and selectivity. In the case of N-(sec-butyl)-1H-pyrazole-3-carboxamide, the sec-butyl group is a relatively small, non-polar moiety. Its size, shape, and lipophilicity are critical for fitting into specific hydrophobic pockets within the target protein. Altering this group can drastically change the compound's biological profile. For example, in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the N-substituent is tailored to fit into the ubiquinone-binding site (Q-site) of the enzyme. nih.govacs.org The flexibility and conformation of the amide linker itself can also be important, allowing the N-substituent to adopt an optimal orientation for binding.
In Vitro Mechanistic Studies of Enzyme Modulation
Derivatives of this compound have been shown to inhibit several classes of enzymes, each with a distinct mechanism of action. The following subsections detail the inhibitory mechanisms against succinate dehydrogenase, carbonic anhydrase, and various protein kinases.
Succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain, is a well-established target for pyrazole-3-carboxamide fungicides. acs.orgresearchgate.net These compounds, known as SDHIs, function by blocking the enzyme's catalytic activity, thereby disrupting cellular respiration in pathogenic fungi. acs.org
The SDH enzyme complex has a specific binding site for its natural substrate, succinate, and a ubiquinone (coenzyme Q) binding site. Pyrazole-3-carboxamide inhibitors act as competitive inhibitors at the ubiquinone-binding site. nih.govacs.org The inhibitor molecule mimics the binding of ubiquinone, with the pyrazole ring and the amide linker forming key hydrogen bonds and van der Waals interactions with amino acid residues in the Q-site. nih.gov The N-alkyl group, such as the sec-butyl group, occupies a hydrophobic pocket within this site. By binding tightly to this location, the inhibitor prevents the binding of ubiquinone, which is necessary for the transfer of electrons from FADH₂. This blockage halts the enzyme's catalytic cycle and the entire respiratory chain, leading to a depletion of cellular ATP and ultimately, fungal cell death. acs.org Molecular docking studies have shown that substituents on the pyrazole ring can form additional interactions that enhance binding affinity and inhibitory potency. nih.gov
| Compound Class | Target Enzyme | Mechanism of Action | Key Structural Features |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Competitive inhibition at the ubiquinone-binding site | Pyrazole ring, Amide linker, N-alkyl/aryl group |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Pyrazole-based compounds, including pyrazole-carboxamides, have been investigated as inhibitors of various human CA isoforms (hCAs). nih.govresearchgate.netnih.gov
The inhibition mechanism typically involves the interaction of the pyrazole derivative with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site cleft. nih.gov The inhibitor molecule displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity. The nitrogen atoms of the pyrazole ring or other functional groups on the inhibitor can coordinate with the Zn²⁺ ion. Additionally, the inhibitor forms a network of hydrogen bonds with amino acid residues in the active site, such as threonine and histidine, further stabilizing the enzyme-inhibitor complex. nih.gov The "tail" of the inhibitor, which would include the carboxamide and N-substituent portions, can interact with residues at the rim of the active site, contributing to the inhibitor's potency and isoform selectivity. nih.gov For example, phenyl groups attached to the pyrazole ring can interact with phenylalanine residues in the hCA II active site, enhancing selectivity for this isoform. nih.gov
| Inhibitor Scaffold | Target Isoform | Reported Kᵢ Values | Reference |
| Pyrazole-sulfonamide | hCA I | 0.119–3.999 µM | researchgate.net |
| Pyrazole-sulfonamide | hCA II | 0.084–0.878 µM | researchgate.net |
| Pyrazole-carboxamide | hCA I | 0.063–3.368 µM | nih.gov |
| Pyrazole-carboxamide | hCA II | 0.007–4.235 µM | nih.gov |
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. researchgate.net The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, and numerous pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). researchgate.netfrontiersin.orgnih.govnih.gov
These inhibitors typically act by competing with adenosine triphosphate (ATP) for binding to the kinase's catalytic domain. The pyrazole ring often serves as a hinge-binder, forming one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov This interaction mimics the adenine moiety of ATP. The rest of the molecule, including the carboxamide and its N-substituent, extends into other regions of the ATP-binding pocket, forming additional hydrophobic and polar interactions that determine the inhibitor's potency and selectivity. acs.orgnih.gov For instance, specific substitutions on pyrazole-based inhibitors allow for potent and selective inhibition of CDK2 over other closely related kinases like CDK1. nih.govrsc.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown potent EGFR inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov The design of these inhibitors often involves molecular docking studies to optimize their fit and interactions within the specific kinase's active site. researchgate.netnih.gov
| Pyrazole Derivative Class | Target Kinase | Reported IC₅₀ Values |
| Fused Pyrazoles | EGFR | 0.06 µM |
| Fused Pyrazoles | VEGFR-2 | 0.22 µM |
| 4-Benzoylamino-1H-pyrazole-3-carboxamides | CDK2 | 0.295 µM |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 µM |
| 3-Indolyl Phenyl Pyrazole-carboxamides | VEGFR-2 | 2.83 µM |
Other Enzyme-Targeted Mechanisms
Beyond the commonly studied enzyme targets, pyrazole carboxamide derivatives have been investigated for their inhibitory effects on other crucial enzymes, indicating a broad spectrum of bioactivity. Research has identified these compounds as potent inhibitors of carbonic anhydrases (CAs), cholinesterases (ChEs), and monoamine oxidase (MAO). nih.govsemanticscholar.orgnih.gov
Carbonic Anhydrase and Cholinesterase Inhibition: A series of novel pyrazole carboxamide derivatives bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II) and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes are implicated in various pathological conditions; for instance, hCAs are linked to glaucoma and epilepsy, while ChEs are targets in Alzheimer's disease treatment. nih.govsemanticscholar.org The synthesized compounds demonstrated significant inhibitory potential, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. nih.govresearchgate.net In silico molecular docking studies supported the in vitro findings, illustrating the binding interactions between the pyrazole derivatives and the active sites of these enzymes. nih.govsemanticscholar.org
Monoamine Oxidase Inhibition: Certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders. Specific derivatives showed high activity against both MAO-A and MAO-B isoforms, with some exhibiting anti-inflammatory and analgesic properties comparable to standard drugs like indomethacin. nih.gov
| Compound Class | Target Enzyme | Observed Activity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Pyrazole-carboxamides with sulfonamide moiety | hCA I | 0.063–3.368 µM | nih.gov |
| Pyrazole-carboxamides with sulfonamide moiety | hCA II | 0.007–4.235 µM | nih.gov |
| Pyrazole carboxamide derivatives (SA1-12) | AChE | 6.60–14.15 nM | semanticscholar.org |
| Pyrazole carboxamide derivatives (SA1-12) | BChE | 54.87–137.20 nM | semanticscholar.org |
| 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | MAO-B | High Inhibitory Activity | nih.gov |
Interactions with Nucleic Acids and Cellular Components
The biological effects of pyrazole carboxamide derivatives extend to direct interactions with fundamental cellular components like nucleic acids and the cytoskeleton, as well as the modulation of cellular membrane integrity.
DNA-Binding Modes and Mechanistic Implications
Several studies have demonstrated that 1H-pyrazole-3-carboxamide derivatives can interact with DNA, suggesting this as a potential mechanism for their anticancer activity. nih.govjst.go.jp These interactions have been explored through various biophysical techniques, including electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. nih.govjst.go.jp
Research on novel 1H-pyrazole-3-carboxamide derivatives revealed their ability to bind to calf thymus DNA (ct-DNA). nih.govjst.go.jp A DNA minor groove binding model was proposed, and the binding affinity was quantified. nih.gov For instance, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) exhibited a high DNA-binding affinity with a K value of 1.06×10⁵ M⁻¹. nih.govjst.go.jp This interaction was strong enough to cause a significant decrease in the emission intensity of an ethidium bromide-DNA complex, indicating a substantial effect on the DNA conformation. nih.govjst.go.jp Furthermore, this derivative demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, highlighting its potential to induce DNA damage and, consequently, cellular apoptosis. nih.govjst.go.jp
| Compound | DNA Binding Affinity (K) | Mechanistic Implication | Reference |
|---|---|---|---|
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06×10⁵ M⁻¹ | Affects DNA conformation; Cleaves plasmid DNA | nih.govjst.go.jp |
Tubulin Polymerization Inhibition Mechanisms
Interference with the microtubule network is a well-established anticancer strategy. nih.gov Pyrazole derivatives have emerged as a novel class of tubulin polymerization inhibitors, targeting the colchicine-binding site. nih.govnih.govmdpi.com By disrupting microtubule dynamics, these compounds halt cell cycle progression, typically in the G2/M phase, and induce apoptosis. nih.govmdpi.com
One of the most active compounds identified, a pyrazole derivative designated as 5b, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 7.30 μM. nih.gov This compound exhibited high inhibitory activity against various cancer cell lines, being 5- to 35-fold more potent than the reference drug ABT-751 in A549 and K562 cells. nih.gov Similarly, other studies on pyrazole-linked arylcinnamides and pyrazole-oxindole derivatives have identified compounds that significantly depolymerize tubulin, with IC₅₀ values in the low micromolar range. mdpi.com Molecular docking studies have helped to visualize the binding of these ligands to the colchicine-binding site on tubulin, often involving hydrogen bond interactions with key amino acid residues like THR 179 and LYS 254. nih.gov
| Compound Class/ID | Tubulin Polymerization Inhibition (IC₅₀) | Cellular Effect | Reference |
|---|---|---|---|
| Pyrazole derivative 5b | 7.30 µM | Potent growth inhibition of A549 and K562 cells | nih.gov |
| Pyrrole-based carboxamide (CA-61) | Strong Inhibition | G2/M cell cycle arrest; Apoptosis induction | nih.gov |
| Pyrrole-based carboxamide (CA-84) | Strong Inhibition | G2/M cell cycle arrest; Apoptosis induction | nih.gov |
| Pyrazole-linked arylcinnamide (St. 13) | ~1.5 µM | G2/M cell cycle arrest | mdpi.com |
| Pyrazole-oxindole derivatives (St. 25-27) | 5.90–9.20 µM | Antiproliferative activity | mdpi.com |
Membrane Integrity Modulation (e.g., ROS Production)
Pyrazole derivatives can exert their biological effects by disrupting cellular membrane integrity, a mechanism often linked to the induction of reactive oxygen species (ROS). nih.govmdpi.comnih.gov Inflammation and oxidative stress are closely connected, as inflammation can lead to the production of ROS, which are mediators of cellular damage. mdpi.com
In the context of antifungal activity, a bis-pyrazole carboxamide derivative (B8) was shown to induce a large amount of ROS and cause severe lipid peroxidation in the mycelium of Sclerotinia sclerotiorum. nih.gov This oxidative damage led to mycelial rupture, disruption of cell membrane integrity, and leakage of intracellular contents. nih.gov Similarly, in cancer research, a pyrazole derivative (compound 3f) was found to trigger apoptosis in triple-negative breast cancer cells through the generation of ROS and subsequent activation of caspase 3. nih.govwaocp.org The intracellular ROS levels in MDA-MB-468 breast cancer cells showed a significant increase upon treatment with the compound. nih.gov This indicates that ROS production is a key event in the apoptotic pathway induced by these pyrazole derivatives. nih.govwaocp.org
Investigation of Antimicrobial Mechanisms (Fungicidal, Insecticidal, Antibacterial)
The pyrazole carboxamide scaffold is prominent in the development of pesticides due to its broad-spectrum activity against fungi, insects, and bacteria. mdpi.comnih.govccspublishing.org.cn
The insecticidal activity of pyrazole derivatives has been demonstrated against a range of pests, including the cotton bollworm, diamondback moth, bean aphid, and spider mite. acs.orgnih.gov The mechanism often involves targeting the insect's nervous or metabolic systems. acs.orgnih.gov For example, pyrazole-5-carboxamides designed based on commercial insecticides like tebufenpyrad and tolfenpyrad showed high efficacy. acs.orgnih.gov
The antibacterial properties of pyrazole derivatives have been noted against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov Their mode of action can involve the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase. nih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones were effective against S. aureus and A. baumannii biofilms by disrupting the cell wall. nih.gov Other derivatives have been investigated for their activity against Mycobacterium tuberculosis. wisdomlib.org
Antifungal Mechanism of Action
The antifungal action of pyrazole carboxamides is particularly well-documented, with many commercial fungicides belonging to this class. mdpi.comresearchgate.netnih.gov A primary mechanism for many of these compounds is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. researchgate.netnih.govacs.orgnih.gov
However, not all antifungal pyrazole carboxamides are SDH inhibitors. Studies on a novel bis-pyrazole carboxamide (B8) showed that while it had potent activity against S. sclerotiorum, it was not a potential SDHI. nih.gov Its mechanism was instead traced to the induction of ROS, leading to lipid peroxidation and severe damage to the cell membrane. nih.gov This resulted in the leakage of soluble proteins, sugars, and nucleic acids. nih.gov Transcriptome analysis further revealed that the compound blocked various metabolic pathways by downregulating catalase, which disrupts hydrogen peroxide hydrolysis and accelerates oxidative damage. nih.gov
Other studies using scanning and transmission electron microscopy on fungi like Rhizoctonia solani treated with pyrazole carboxamides have shown direct physical damage. researchgate.netnih.gov These observations include the destruction of fungal cell walls and membranes, leading to the leakage of cellular contents and abnormal mitochondrial morphology. researchgate.netnih.gov This evidence points to the cell membrane of pathogenic fungi as a key target for this class of compounds. nih.govresearchgate.net
| Compound ID/Class | Target Fungus | EC₅₀ Value | Observed Mechanism | Reference |
|---|---|---|---|---|
| 6i (pyrazole carboxamide thiazole derivative) | Valsa mali | 1.77 mg/L | SDH inhibition; Damage to surface morphology | nih.gov |
| 19i (pyrazole carboxamide thiazole derivative) | Valsa mali | 1.97 mg/L | SDH inhibition | nih.gov |
| SCU2028 | Rhizoctonia solani | 0.022 mg/L | Inhibition of mitochondrial complex II (SDH) and IV; Destruction of cell wall/membrane | researchgate.netnih.gov |
| E1 (pyrazole-4-carboxamide with oxime ether) | Rhizoctonia solani | 1.1 µg/mL | SDH inhibition (IC₅₀ = 3.3 µM) | acs.orgacs.org |
| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 µg/mL | Mycelium growth inhibition | mdpi.com |
| B8 (bis-pyrazole carboxamide) | Sclerotinia sclerotiorum | N/A | ROS induction; Lipid peroxidation; Cell membrane disruption (Not an SDHI) | nih.gov |
Insecticidal Mechanism of Action
There is no specific information available in the reviewed scientific literature detailing the insecticidal mechanism of action for this compound. While other pyrazole carboxamide derivatives have been investigated as insecticides, often targeting the mitochondrial respiratory chain in insects, the specific target and mode of action for the N-(sec-butyl) analog have not been elucidated.
Antibacterial Mechanism of Action
The antibacterial mechanism of action for this compound is not documented in the available scientific literature. General studies on pyrazole-based compounds have identified various bacterial targets, including enzymes essential for DNA replication and cell wall synthesis. However, research has not yet specified the antibacterial pathway, if any, for this particular compound.
Applications of Pyrazole 3 Carboxamide Derivatives in Materials Science and Agrochemical Research
Applications in Materials Science
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Development of Catalytic Systems based on Pyrazole (B372694) Complexes
The exploration of pyrazole-3-carboxamide derivatives in the realm of materials science extends to their use as ligands in the development of catalytic systems. While research directly focused on the catalytic applications of N-(sec-butyl)-1H-pyrazole-3-carboxamide complexes is limited, the broader class of pyrazole derivatives has been extensively studied for their ability to form stable and catalytically active complexes with a variety of transition metals.
The versatility of the pyrazole core allows for the synthesis of ligands that can coordinate with metal ions to create catalysts for a range of organic transformations. For instance, coordination polymers and metal-organic frameworks (MOFs) incorporating pyrazole-based ligands have shown promise in heterogeneous catalysis. These materials benefit from the structural rigidity and tunable electronic properties of the pyrazole moiety, which can influence the catalytic activity of the metallic center.
Research into pyrazole-carboxylate and pyrazolate-based MOFs has demonstrated their potential in oxidation reactions and other chemical processes. For example, cobalt-containing pyrazolate-based MOFs have been investigated for their catalytic activity in oxidation reactions. nih.gov The arrangement of the pyrazole ligands around the metal center creates a specific coordination environment that can facilitate the catalytic cycle. Similarly, coordination polymers based on pyrazole carboxylic acid ligands have been shown to possess photocatalytic properties, effectively degrading organic dyes under visible light. rsc.org
Although direct evidence for the catalytic use of this compound is not widely available in the current literature, the established catalytic potential of structurally related pyrazole compounds suggests that pyrazole-3-carboxamide derivatives are a promising area for future research in the development of novel catalytic systems. The amide functional group could potentially play a role in modulating the electronic properties of the pyrazole ring and influencing the coordination chemistry with metal centers, thereby impacting catalytic performance.
Applications in Agrochemical Research
The structural features of pyrazole-3-carboxamide derivatives have made them a cornerstone in the development of modern agrochemicals. Their broad spectrum of biological activity has led to the successful commercialization of several compounds for crop protection.
Development of Pyrazole-based Fungicides and their Action Modes
Pyrazole-3-carboxamide derivatives are a significant class of fungicides, primarily known for their efficacy as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, a vital process for energy production in fungal cells.
The mode of action of these fungicides involves the inhibition of the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. By blocking this enzyme, pyrazole-3-carboxamide fungicides prevent the oxidation of succinate to fumarate, which is a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption leads to a severe energy deficit within the fungal cells, ultimately inhibiting spore germination, mycelial growth, and causing cell death. rsc.orgrsc.org
Numerous studies have synthesized and evaluated novel pyrazole carboxamide derivatives for their antifungal activity against a wide range of phytopathogenic fungi. The efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency.
Table 1: In Vitro Antifungal Activity of Selected Pyrazole-3-Carboxamide Derivatives
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| SCU2028 | Rhizoctonia solani | 0.022 | rsc.org |
| 7ai | Rhizoctonia solani | 0.37 | nih.gov |
| 7af | Alternaria porri | >50 | nih.gov |
| 7bc | Marssonina coronaria | >50 | nih.gov |
| 7bg | Rhizoctonia solani | 4.99 | rsc.org |
| 7bh | Cercospora petroselini | 6.99 | rsc.org |
| 7bi | Marssonina coronaria | 9.08 | rsc.org |
Investigation of Pyrazole-based Insecticides
The versatility of the pyrazole carboxamide scaffold has also been exploited in the development of insecticides. These compounds can be designed to target specific physiological processes in insects, leading to effective pest control.
Research in this area has focused on synthesizing novel derivatives and evaluating their insecticidal activity against various pests, including those of agricultural and public health importance. The lethal concentration (LC50) is a common metric used to assess the potency of these insecticides.
Table 2: Insecticidal Activity of Selected Pyrazole-3-Carboxamide Derivatives
| Compound | Target Insect | LC50 (mg/L) | Reference |
|---|---|---|---|
| Compound 6 | Plutella xylostella | 1.49 | mdpi.com |
| Compound 12 | Plutella xylostella | 0.97 | mdpi.com |
| Compound 7g | Plutella xylostella | 5.32 | mdpi.com |
| Compound 7g | Spodoptera exigua | 6.75 | mdpi.com |
| Compound 7g | Spodoptera frugiperda | 7.64 | mdpi.com |
Some pyrazole-5-carboxamides have shown high insecticidal activity against cotton bollworm, bean aphid, and spider mites. nih.govunipd.it The mechanism of action for many pyrazole-based insecticides involves the disruption of mitochondrial respiration, similar to their fungicidal counterparts, but with selectivity towards insect species. researchgate.net
Research on Pyrazole-based Herbicides
The application of pyrazole-3-carboxamide derivatives extends to weed control, with research focused on discovering compounds with potent herbicidal activity. These herbicides can act through various mechanisms, including the inhibition of essential plant enzymes.
A notable mode of action for some pyrazole amide herbicides is the inhibition of transketolase (TK), a key enzyme in the Calvin cycle of plant photosynthesis. rsc.org By inhibiting this enzyme, the herbicides disrupt carbohydrate metabolism and ultimately lead to plant death.
The herbicidal efficacy of these compounds is evaluated against various weed species, with data often presented as percentage inhibition at a given application rate.
Table 3: Herbicidal Activity of Selected Pyrazole Amide Derivatives
| Compound | Target Weed | Application Rate (g ai/ha) | Inhibition (%) | Reference |
|---|---|---|---|---|
| 7r | Digitaria sanguinalis | 150 | >90 | rsc.org |
| 7r | Amaranthus retroflexus | 150 | >90 | rsc.org |
| 6ba | Digitaria sanguinalis | 150 | ~80 | |
| 6bj | Setaria viridis | 150 | >80 |
The development of pyrazole-based herbicides with novel modes of action is crucial for managing weed resistance to existing herbicides. nih.gov
Future Directions and Emerging Research Avenues for N Sec Butyl 1h Pyrazole 3 Carboxamide
Integration of Advanced Synthetic Methodologies with Computational Design
The future synthesis of N-(sec-butyl)-1H-pyrazole-3-carboxamide and its analogs is poised to be revolutionized by the synergistic integration of advanced synthetic techniques and powerful computational tools. In-silico approaches, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable for predicting reaction outcomes, understanding molecular properties, and designing derivatives with enhanced activities. For instance, computational studies can elucidate the most energetically favorable pathways for the synthesis of pyrazole (B372694) derivatives, potentially leading to higher yields and fewer byproducts. Molecular docking simulations can predict the binding affinity of this compound and its hypothetical derivatives to various biological targets, thereby guiding the synthesis of compounds with tailored pharmacological profiles.
Furthermore, the adoption of modern synthetic methodologies such as flow chemistry and microwave-assisted synthesis can offer significant advantages over traditional batch processing. These techniques can enable more precise control over reaction parameters, leading to improved efficiency, scalability, and safety. The continuous nature of flow synthesis, for example, can facilitate the rapid production of a library of this compound derivatives for screening purposes.
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Elucidation of potential biological targets and binding interactions. |
| 3D-QSAR | Development of structure-activity relationships to guide lead optimization. |
High-Throughput Screening and Mechanistic Elucidation of Novel Biological Targets
The therapeutic and agrochemical potential of this compound remains largely untapped. High-throughput screening (HTS) campaigns are a critical future direction to unveil the full spectrum of its biological activities. By screening this compound against vast libraries of biological targets, including enzymes, receptors, and whole organisms, researchers can identify novel applications in areas such as oncology, infectious diseases, and pest control. The diverse biological activities exhibited by other pyrazole carboxamides, such as anticancer, anti-inflammatory, antimicrobial, and insecticidal properties, suggest that this compound could possess a similarly broad range of bioactivities.
Once a promising biological activity is identified, the subsequent elucidation of the compound's mechanism of action is crucial. Advanced biochemical and biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to determine the three-dimensional structure of this compound in complex with its biological target. This detailed molecular understanding is invaluable for the rational design of more potent and selective second-generation compounds. For example, studies on other pyrazole carboxamides have identified targets such as succinate (B1194679) dehydrogenase in fungi and various protein kinases in cancer cells.
| Potential Biological Target Class | Relevance to Pyrazole-3-Carboxamides |
| Protein Kinases | Implicated in cancer and inflammatory diseases. |
| G-Protein Coupled Receptors | A major class of drug targets for a wide range of conditions. |
| Ion Channels | Important in neurological and cardiovascular diseases. |
| Metabolic Enzymes | Key targets for infectious diseases and metabolic disorders. |
Green and Sustainable Synthesis of Pyrazole-3-carboxamides
In an era of increasing environmental awareness, the development of green and sustainable synthetic routes to this compound is not merely an academic exercise but a necessity. Future research will undoubtedly focus on minimizing the environmental footprint of its production. This involves the exploration of eco-friendly solvents, such as water or bio-based solvents, to replace hazardous organic solvents traditionally used in organic synthesis.
Moreover, the principles of atom economy will be central to the design of new synthetic pathways. This entails maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. The use of catalytic methods, including biocatalysis and nanocatalysis, is a promising avenue to achieve this goal. Enzymes, for example, can catalyze the formation of the amide bond in this compound under mild, aqueous conditions, offering a highly sustainable alternative to conventional chemical methods. Similarly, the development of recyclable catalysts can significantly reduce waste and production costs.
Exploration of Supramolecular Assemblies and Advanced Materials
Beyond its potential biological applications, this compound could serve as a versatile building block for the construction of novel supramolecular assemblies and advanced materials. The pyrazole ring and the carboxamide group both possess hydrogen bonding donors and acceptors, making the molecule well-suited for self-assembly into well-defined architectures such as liquid crystals, gels, and metal-organic frameworks (MOFs).
The ability to control the self-assembly of this compound through chemical modification could lead to the development of materials with tunable properties. For instance, the incorporation of photoresponsive or electroactive moieties could result in "smart" materials that respond to external stimuli. The exploration of its coordination chemistry with various metal ions could also yield novel coordination polymers with interesting magnetic, optical, or catalytic properties.
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound will be realized through a multidisciplinary research approach that transcends the traditional boundaries of chemistry, biology, and materials science. Collaborative efforts will be essential to bridge the gap between fundamental research and practical applications.
For example, chemists can focus on developing efficient and sustainable synthetic routes to a diverse library of derivatives. Biologists can then screen these compounds for novel therapeutic or agrochemical activities and elucidate their mechanisms of action. Concurrently, materials scientists can explore the self-assembly properties of these molecules and fabricate novel functional materials. This integrated approach will not only accelerate the pace of discovery but also foster innovation at the intersections of these scientific disciplines. The journey from a single molecule to a life-saving drug, a more effective crop protection agent, or a novel advanced material is a complex one that requires the convergence of diverse expertise and perspectives.
Q & A
Q. What are the recommended synthetic routes for N-(sec-butyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrazole-3-carboxamide derivatives typically involves multi-step reactions. A common approach includes:
- Pyrazole ring formation : Condensation of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions .
- Carboxamide functionalization : Coupling the pyrazole core with sec-butylamine via carbodiimide-mediated amidation (e.g., using EDC or DCC as coupling agents) .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization strategies include temperature control (60–80°C for amidation), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., DMAP for accelerated coupling) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- NMR spectroscopy :
Q. What biological targets are commonly associated with pyrazole-3-carboxamide derivatives, and how can preliminary screening be designed?
Pyrazole-3-carboxamides often target:
- Enzymes : Cyclin-dependent kinases (CDKs) , DNA topoisomerases, or proteases.
- DNA : Minor groove binding, as demonstrated by ethidium bromide displacement assays . Screening workflow :
- In vitro assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HepG2) .
- Kinase inhibition : Use ADP-Glo™ assays for CDK1/cyclin B activity .
- DNA interaction : UV-Vis titration to calculate binding constants (K ≈ 10⁴–10⁵ M⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxamide derivatives across studies?
Discrepancies may arise from:
- Structural variations : Substituent effects (e.g., electron-withdrawing groups enhancing DNA affinity) .
- Assay conditions : Differences in pH, ionic strength, or cell line genetic backgrounds . Mitigation strategies :
- Comparative studies : Use standardized protocols (e.g., NCI-60 panel for anticancer activity).
- Computational modeling : Molecular docking to predict binding modes to CDK1 or DNA .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) .
Q. What methodologies are effective for studying the stereochemical impact of the sec-butyl group on target binding?
The sec-butyl group’s conformation influences hydrophobic interactions. Key approaches include:
- X-ray crystallography : Resolve 3D structures of the compound bound to targets like CDK1 .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- Chiral chromatography : Separate enantiomers using CHIRALPAK® columns to assess individual bioactivity .
Q. How can researchers design derivatives of this compound to enhance solubility without compromising activity?
Strategies :
- Prodrug synthesis : Introduce phosphate or PEG groups at the carboxamide nitrogen .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility .
- SAR studies : Replace sec-butyl with polar substituents (e.g., hydroxylated or glycosylated alkyl chains) and test via LogP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
